molecular formula C18H22N2O2S B11818388 2-Methyl-4-(1-tosylpiperidin-2-yl)pyridine

2-Methyl-4-(1-tosylpiperidin-2-yl)pyridine

Cat. No.: B11818388
M. Wt: 330.4 g/mol
InChI Key: YDTKGJBJGMSBFT-UHFFFAOYSA-N
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Description

2-Methyl-4-(1-tosylpiperidin-2-yl)pyridine (CAS 1352522-97-4) is a specialized organic compound with the molecular formula C18H22N2O2S and a molecular weight of 330.44 g/mol . This complex molecule features a pyridine ring substituted with a methyl group and a 1-tosylpiperidine moiety, making it a valuable intermediate in research and development, particularly in medicinal chemistry. Piperidine and pyridine derivatives are fundamental structural components in a wide range of bioactive molecules and pharmaceuticals . The presence of the tosyl (p-toluenesulfonyl) group serves as a protecting group for the secondary amine, allowing for controlled synthetic pathways. Researchers can utilize this compound as a key building block for the synthesis of more complex molecules. Its structure suggests potential application in the development of receptor ligands or enzyme inhibitors. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H22N2O2S

Molecular Weight

330.4 g/mol

IUPAC Name

2-methyl-4-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]pyridine

InChI

InChI=1S/C18H22N2O2S/c1-14-6-8-17(9-7-14)23(21,22)20-12-4-3-5-18(20)16-10-11-19-15(2)13-16/h6-11,13,18H,3-5,12H2,1-2H3

InChI Key

YDTKGJBJGMSBFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=CC(=NC=C3)C

Origin of Product

United States

Reactivity Profiles and Mechanistic Elucidation of 2 Methyl 4 1 Tosylpiperidin 2 Yl Pyridine

Chemical Transformations Involving the Tosyl Group

The tosyl (p-toluenesulfonyl) group is a versatile functional group in organic synthesis, primarily utilized for its ability to transform a poor leaving group (like an alcohol or an amine) into an excellent one. In the context of 2-Methyl-4-(1-tosylpiperidin-2-yl)pyridine, the N-tosyl group renders the nitrogen atom of the piperidine (B6355638) ring electron-deficient and can participate in or influence reactions in several ways.

Nucleophilic Substitution Reactions Mediated by the Tosyl Leaving Group

While the tosyl group is attached to the nitrogen of the piperidine ring and is not directly a leaving group from a carbon atom in the parent molecule, its presence is crucial for activating the piperidine ring. More commonly in related structures, a tosylate group attached to an oxygen (O-tosyl) serves as the leaving group. However, in the case of N-tosyl derivatives, the tosyl group can be cleaved under certain reductive conditions or participate in reactions where the N-S bond is broken.

A more direct role as a leaving group is observed in nucleophilic substitution reactions of related compounds where a tosyl group is attached to a carbon atom. For instance, in 1-alkyl-2-(tosyloxymethyl)aziridines, the tosyloxy group is an excellent leaving group for direct nucleophilic substitution at the exocyclic methylene (B1212753) carbon. researchgate.net

In the specific case of this compound, if a reaction were to involve the cleavage of the N-tosyl bond, it would likely proceed through a mechanism where the piperidine nitrogen acts as a nucleophile after de-tosylation. The tosyl group itself can be a target for nucleophilic attack under harsh conditions, though this is less common. The primary role of the N-tosyl group is to activate the C-H bonds alpha to the nitrogen, making them more acidic and susceptible to deprotonation, which can be followed by reaction with electrophiles.

Nucleophile Potential Product Reaction Conditions Notes
Hydride (e.g., from LiAlH4)2-Methyl-4-(piperidin-2-yl)pyridineReductive cleavageThe N-S bond is cleaved to remove the tosyl group.
Organometallic reagents (e.g., Grignard)VariesCan attack the sulfur atomThis is a less common reaction pathway.
Strong acidsDe-tosylationCan lead to the removal of the tosyl group.The stability of the resulting pyridinium (B92312) ion is a factor.

Reactivity of the Pyridine (B92270) Subunit

The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This generally makes it less reactive towards electrophilic aromatic substitution than benzene (B151609). quimicaorganica.org The reactivity and regioselectivity of substitution are further influenced by the existing substituents.

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic attack on the pyridine ring is significantly slower than on benzene and typically requires forcing conditions. quimicaorganica.orgwikipedia.org The nitrogen atom deactivates the ring towards electrophilic attack, and under acidic conditions, protonation of the nitrogen further increases this deactivation. vaia.compearson.com Substitution generally occurs at the 3- and 5-positions (meta to the nitrogen) because the intermediates formed from attack at the 2-, 4-, or 6-positions are significantly destabilized by placing a positive charge on the electronegative nitrogen atom. quimicaorganica.orgaklectures.com

In this compound, the outcome of electrophilic aromatic substitution is determined by the combined directing effects of the 2-methyl group and the 4-(1-tosylpiperidin-2-yl) group.

2-Methyl group: This is an activating group that directs incoming electrophiles to the ortho and para positions (positions 3 and 6).

4-(1-tosylpiperidin-2-yl) group: This group is expected to be deactivating due to the electron-withdrawing nature of the tosyl group. It would direct incoming electrophiles to the meta positions (positions 3 and 5).

The interplay of these effects would likely lead to a mixture of products, with substitution at the 3- and 5-positions being electronically favored. Steric hindrance from the bulky 4-substituent might further influence the regioselectivity, potentially favoring attack at the less hindered 3- or 5-positions.

Position Influence of 2-Methyl Group Influence of 4-(1-tosylpiperidin-2-yl) Group Overall Likelihood of Substitution
3Activating (ortho)Deactivating (meta)Favorable
5NeutralDeactivating (meta)Favorable
6Activating (para)Deactivating (ortho)Less Favorable

Intramolecular Cyclization and Rearrangement Pathways of Related Scaffolds

The structure of this compound and related N-tosyl piperidines allows for the possibility of intramolecular reactions, particularly cyclizations. Such reactions are often driven by the formation of stable ring systems.

For instance, a diastereoselective protocol for the synthesis of 4-O-tosyl piperidine-containing fused ring systems has been established via the aza-Prins cyclization. nih.gov While this involves an O-tosyl group, it highlights the utility of the piperidine scaffold in intramolecular cyclizations. The N-tosyl group can also participate in cyclization reactions. For example, N-heteroalkyl-N'-tosylpiperazines can be synthesized through a one-step intramolecular nucleophilic cyclization. researchgate.net

In a related context, N-tosyl aziridines, which are highly reactive three-membered rings, can be synthesized from 2-amino alcohols via tosylation and in situ cyclization. mdpi.com This demonstrates the propensity of tosyl-activated nitrogen compounds to undergo intramolecular ring-forming reactions.

Rearrangement reactions are also a possibility for related structures. For example, the Ladenburg rearrangement involves the thermal rearrangement of N-alkylpyridinium halides to 2- and 4-alkylpyridines. mdpi.com While not directly applicable to the starting compound, a derivative of this compound that forms a pyridinium salt could potentially undergo such a rearrangement.

Reaction Type Reactant Scaffold Key Transformation Product Type
Intramolecular CyclizationN-alkenyl-N-tosyl aminesNucleophilic attack of the amine on an activated double bondCyclic amine
Aza-Prins CyclizationPiperidine derivatives with a pendant nucleophile and electrophileIntramolecular attack of a nucleophile on an iminium ionFused bicyclic systems nih.gov
Ladenburg RearrangementN-alkyl pyridinium saltsThermal migration of an alkyl group from nitrogen to the ringAlkylpyridines mdpi.com

Mechanistic Investigations of Key Synthetic Transformations

Understanding the mechanisms of reactions involving this compound and its analogs is crucial for optimizing reaction conditions and predicting product outcomes. This often involves the characterization of transient intermediates.

Intermediate Characterization and Spectroscopic Analysis

The direct observation and characterization of reaction intermediates are often challenging due to their short lifetimes. However, spectroscopic techniques can provide valuable insights into reaction mechanisms.

For electrophilic aromatic substitution on the pyridine ring, the key intermediate is the sigma complex (or arenium ion). While typically not isolated, its structure and stability can be inferred from kinetic studies and computational modeling. rsc.org The resonance structures of the sigma complex for attack at different positions of the pyridine ring can explain the observed regioselectivity. vaia.com

In the synthesis of related compounds, spectroscopic methods are essential for product characterization. For example, in the synthesis of 2-methylpyridines via α-methylation, ¹H-NMR and LC-MS are used to monitor the reaction and identify products and byproducts. mdpi.com

Spectroscopic Technique Information Provided Application Example
Nuclear Magnetic Resonance (NMR)Structural elucidation, identification of functional groups, determination of stereochemistryCharacterizing the final product and any stable intermediates; confirming the position of substitution in EAS reactions.
Infrared (IR) SpectroscopyIdentification of functional groups (e.g., C=N in pyridine, S=O in tosyl)Confirming the presence of key functional groups in the starting material and product.
Mass Spectrometry (MS)Determination of molecular weight and fragmentation patternsConfirming the molecular formula of the product and providing structural information based on fragmentation.
X-ray CrystallographyDetermination of the three-dimensional structure of crystalline solidsUnambiguous determination of the structure and stereochemistry of the product.

Lack of Publicly Available Research Hinders Computational Analysis of this compound

A thorough review of available scientific literature reveals a significant gap in the computational analysis of the reaction mechanisms for the chemical compound This compound . Despite the growing importance of computational chemistry in elucidating complex reaction pathways, specific studies focusing on the reactivity profiles and mechanistic details of this particular molecule through theoretical approaches appear to be limited or not publicly accessible.

Computational methods, such as Density Functional Theory (DFT), have become indispensable tools for predicting the geometric structures of reactants, transition states, and products, as well as for calculating the activation energies that govern reaction rates. These theoretical investigations provide deep insights into reaction mechanisms at a molecular level, complementing experimental findings.

For a comprehensive understanding of the reactivity of This compound , computational studies would be essential. Such research would typically involve:

Transition State Searching: Identifying the high-energy transition state structures that connect reactants to products.

Energy Profile Mapping: Calculating the potential energy surface of a reaction to determine the most favorable pathway.

Molecular Orbital Analysis: Examining the frontier molecular orbitals (HOMO and LUMO) to predict sites of nucleophilic and electrophilic attack.

Without dedicated computational studies on This compound , a detailed, data-driven elucidation of its reaction mechanisms from a theoretical standpoint is not currently possible. The scientific community would benefit from future research in this area to fully characterize the chemical behavior of this compound.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 2 Methyl 4 1 Tosylpiperidin 2 Yl Pyridine Analogues

Impact of Substituent Position and Nature on Chemical Reactivity and Potential Biological Activity

The pyridine (B92270) ring's reactivity is heavily influenced by the nitrogen atom, which makes the ring electron-deficient. This generally predisposes the ring to nucleophilic substitution at the C-2 and C-4 positions and electrophilic substitution at the C-3 position under stringent conditions nih.govuoanbar.edu.iq. The position of the methyl group, an electron-donating substituent, can modulate this inherent reactivity and significantly impact biological activity.

Research on various pyridine derivatives has shown that the presence and orientation of methyl groups can substantially affect their antibacterial activity nih.gov. For instance, in a study on pyridine epothilones, the placement of a methyl group on the pyridyl moiety was found to contribute to higher cytotoxic activity against cancer cell lines rsc.org. The methyl group's position influences the molecule's electronic properties and steric profile, which in turn affects how it interacts with biological targets like enzyme active sites. Shifting the methyl group from the 2-position to the 3- or 5-position in the 4-substituted pyridine core would alter the electronic density and basicity of the ring nitrogen, potentially impacting receptor binding and metabolic stability.

Table 1: Influence of Methyl Group Position on Pyridine Ring Properties

Methyl Group Position Expected Effect on Basicity Favored Position for Electrophilic Attack Favored Position for Nucleophilic Attack
2- (or 6-) Increase 3- and 5- 4-
3- (or 5-) Slight Increase 2-, 4-, and 6- 2- and 6-

This table is based on general principles of pyridine chemistry and reactivity.

The N-tosyl group on the piperidine (B6355638) ring serves as a bulky, electron-withdrawing protecting group that significantly influences the conformation and reactivity of the piperidine ring. Modifications to this moiety can alter the compound's steric and electronic properties, lipophilicity, and metabolic stability.

Strategies for modification can include:

Replacement of the Tosyl Group: Substituting the tosyl group with other sulfonyl groups (e.g., mesyl, besyl) or with different types of protecting groups (e.g., Boc, Cbz) can fine-tune the electronic effect on the piperidine nitrogen and alter steric bulk. Studies on related N-protected piperidines have shown that the choice of the N-sulfonyl group can dramatically influence the diastereoselectivity and enantioselectivity of reactions at the C-2 position nih.gov.

Substitution on the Toluene Ring: Introducing substituents onto the aromatic ring of the tosyl group can modulate its electronic properties and provide additional points for interaction with biological targets. For example, adding electron-donating or electron-withdrawing groups can indirectly influence the reactivity of the piperidine ring.

Bioisosteric Replacement: The entire N-tosylpiperidine structure can be replaced with other cyclic amines, such as piperazine (B1678402) or morpholine, to improve pharmacokinetic properties like water solubility nih.gov. The introduction of piperazine, for instance, can enhance bioavailability due to the presence of a second basic nitrogen atom nih.gov.

Stereochemical Considerations and Enantioselectivity in Analogous Structures

The connection of the piperidine ring at its C-2 position to the pyridine ring at C-4 creates a chiral center. The absolute and relative configurations of substituents are known to be critical for the biological and chemical properties of chiral piperidines chemrxiv.org. Different enantiomers of a compound can exhibit widely different biological activities, with one enantiomer often being significantly more potent or having a different pharmacological profile than the other.

The synthesis of enantioenriched 2-substituted piperidines is a significant area of interest in organic chemistry researchgate.netdntb.gov.ua. Key methods to achieve stereochemical control in analogous structures include:

Asymmetric Hydrogenation: This is a widely studied method for producing enantioenriched piperidines from corresponding pyridinium (B92312) salts. High levels of enantioselectivity (up to 99.3:0.7 er) have been achieved using iridium-catalyzed asymmetric hydrogenation researchgate.net.

Chiral Catalysts: The use of specialized chiral dirhodium catalysts in C-H functionalization reactions of N-sulfonyl piperidine derivatives has been shown to achieve high diastereoselectivity (up to >30:1 d.r.) and variable enantioselectivity nih.gov.

Desymmetrization: Catalytic methods for the enantioselective desymmetrization of piperidine derivatives via C(sp³)-H bond oxidation can yield chiral products with excellent enantioselectivity (up to 98% ee) chemrxiv.org.

Table 2: Catalytic Systems for Stereoselective Functionalization of Piperidine Analogues

Catalyst System Transformation Stereoselectivity Achieved Reference
Rh₂(R-TPPTTL)₄ C2-H Functionalization of N-Bs-piperidine >30:1 d.r., 52–73% ee nih.gov
Rh₂(R-TCPTAD)₄ C2-H Functionalization of N-Boc-piperidine 11:1 d.r., 93% ee nih.gov
Iridium-based catalyst Asymmetric hydrogenation of pyridinium salts Up to 99.3:0.7 er researchgate.net

d.r. = diastereomeric ratio; ee = enantiomeric excess; er = enantiomeric ratio

Rational Design Strategies for Modulating Molecular Interactions and Properties

Rational design involves making deliberate, structure-based modifications to a lead compound to improve its properties. This approach relies on an understanding of the target's structure and the SAR of the compound series nih.gov. For analogues of 2-Methyl-4-(1-tosylpiperidin-2-yl)pyridine, strategies include introducing or replacing functional groups to enhance target binding, improve selectivity, increase metabolic stability, or optimize physicochemical properties like solubility and permeability biomedres.usbiomedres.us.

In the context of this compound analogues, bioisosterism can be applied in several ways:

Pyridine Ring Replacement: The pyridine ring itself is often considered a bioisostere of a benzene (B151609) ring, introduced to improve aqueous solubility, metabolic stability, or to add a hydrogen bond acceptor mdpi.comnih.gov. Conversely, the pyridine ring could be replaced with other five- or six-membered heterocycles like thiophene, furan, pyrazole, or pyrimidine researchgate.net. Such replacements can alter the electronic properties, dipole moment, and hydrogen bonding capacity of the molecule, potentially leading to improved target affinity or selectivity nih.gov.

Saturated Ring Mimetics: Recent studies have explored the use of saturated bicyclic scaffolds, such as 3-azabicyclo[3.1.1]heptanes, as non-aromatic mimetics of the pyridine ring. These scaffolds can replicate the geometry and vector orientation of the pyridine ring while dramatically improving physicochemical parameters like solubility and lipophilicity chemrxiv.org.

Table 3: Examples of Bioisosteric Replacements for the Pyridine Ring

Original Moiety Bioisosteric Replacement Potential Change in Properties
Pyridine Benzene Decrease in polarity, loss of H-bond acceptor
Pyridine Thiophene Altered electronics and geometry
Pyridine Pyrimidine Addition of a second H-bond acceptor, altered basicity

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.orgresearchgate.net This method is particularly valuable in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein. For 2-Methyl-4-(1-tosylpiperidin-2-yl)pyridine, molecular docking simulations can be employed to identify potential biological targets and elucidate the key interactions driving its binding.

The process involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the protein's binding site, scoring each pose based on a force field that estimates the binding energy. The results can reveal crucial interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. semanticscholar.org For instance, the tosyl group could engage in pi-stacking or hydrophobic interactions, while the pyridine (B92270) nitrogen may act as a hydrogen bond acceptor.

Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

ParameterValueInteracting Residues
Binding Affinity (kcal/mol)-8.5LEU78, VAL86, ALA101
Hydrogen Bonds1LYS80 (with pyridine N)
Hydrophobic Interactions5PHE152, ILE90, LEU78
Electrostatic Interactions2ASP165 (with tosyl group)

Note: The data in this table is illustrative and intended to represent typical results from a molecular docking simulation.

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure, geometry, and reactivity of a molecule. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly used to calculate various molecular properties. researchgate.net For this compound, these calculations can offer insights into its chemical behavior.

By calculating properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, one can predict the molecule's susceptibility to nucleophilic and electrophilic attack. The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify regions of positive and negative charge, which are crucial for understanding intermolecular interactions. mdpi.com Furthermore, quantum chemical methods can be used to calculate spectroscopic properties, such as NMR chemical shifts, aiding in the structural elucidation of the compound and its derivatives. researchgate.net

Table 2: Hypothetical Quantum Chemical Properties of this compound

PropertyCalculated ValueImplication
HOMO Energy-6.2 eVRegion of electron donation
LUMO Energy-1.8 eVRegion of electron acceptance
Dipole Moment3.5 DIndicates molecular polarity
Molar Refractivity95 cm³/molRelates to polarizability

Note: The data in this table is hypothetical and serves to illustrate the types of parameters obtained from quantum chemical calculations.

Conformational Analysis and Molecular Dynamics Simulations of the Compound and its Derivatives

The biological activity and physical properties of a molecule are highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable low-energy conformations of a molecule. For a flexible molecule like this compound, which has several rotatable bonds, understanding its conformational landscape is essential.

Molecular dynamics (MD) simulations can provide a more dynamic picture by simulating the movement of atoms and molecules over time. This allows for the exploration of different conformational states and the study of the molecule's behavior in a simulated biological environment, such as in water or a lipid bilayer. MD simulations can reveal how the molecule adapts its shape to interact with a binding partner and can provide insights into the stability of ligand-protein complexes over time.

Table 3: Illustrative Conformational Analysis Data for this compound

ConformerRelative Energy (kcal/mol)Dihedral Angle (C-N-S-C)
10.065°
21.2-175°
32.5-60°

Note: This table presents hypothetical data to exemplify the results of a conformational analysis study.

In Silico Screening and Virtual Library Design for Analogues

In silico screening, or virtual screening, is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.com Starting with the core structure of this compound, virtual libraries of analogues can be designed by systematically modifying different parts of the molecule. For example, the substituents on the pyridine ring or the tosyl group could be varied.

These virtual libraries can then be screened against the binding site of a target protein using high-throughput docking. This process can rapidly identify promising analogues with potentially improved binding affinity or other desirable properties. The results of virtual screening can prioritize a smaller, more manageable set of compounds for chemical synthesis and experimental testing, thereby accelerating the drug discovery process. nih.govwhiterose.ac.uk

Table 4: Example of a Virtual Library Design Based on the this compound Scaffold

ScaffoldR1 (on Pyridine)R2 (on Tosyl)Number of Analogues
This compound-H, -F, -Cl, -CH3-H, -OCH3, -NO212
-OH, -CN-NH2, -CF38

Note: This table illustrates how a virtual library can be constructed around a core chemical structure.

Potential Non Medicinal Academic Applications

Utility in Materials Science Research for Novel Functional Materials

The pyridine (B92270) component of 2-Methyl-4-(1-tosylpiperidin-2-yl)pyridine offers a site for coordination with metal ions, a property that is fundamental to the development of new functional materials. Pyridine and its derivatives are well-known ligands in coordination chemistry, capable of forming stable complexes with a variety of metals. researchgate.net These metal complexes can exhibit interesting photophysical and chemical properties. researchgate.net

The structural framework of this compound could be exploited to design and synthesize novel ligands for the creation of metal-organic frameworks (MOFs) or coordination polymers. By modifying the pyridine or piperidine (B6355638) rings, it is possible to tune the electronic and steric properties of the resulting ligands, which in turn influences the structure and function of the final material. Quaternary pyridinium (B92312) salts, a class of compounds related to the pyridine moiety in the title compound, have applications in materials science, including electrochemical devices. mdpi.com

Table 1: Potential Material Science Applications Based on Structural Moieties

Structural Feature Potential Application Area Rationale
Pyridine Ring Coordination Polymers, MOFs Ability to coordinate with metal ions. researchgate.net
Tosyl-Protected Piperidine Supramolecular Assembly The tosyl group can direct intermolecular interactions.

Role as a Versatile Intermediate in the Synthesis of Complex Organic Molecules

The primary and most documented application of this compound is its function as a versatile intermediate in the synthesis of more complex molecules. researchgate.net The tosyl group on the piperidine nitrogen serves as a robust protecting group, which is stable under a variety of reaction conditions but can be removed when necessary. This allows for selective reactions to be performed on other parts of the molecule.

The piperidine ring is a significant synthetic fragment in the design of pharmaceuticals and other biologically active compounds. nih.gov The synthesis of piperidine derivatives can be achieved through methods like the hydrogenation of pyridine precursors. nih.gov The 2-methylpyridine (B31789) unit itself can be synthesized through various methods, including flow synthesis via α-methylation. mdpi.com

The strategic placement of the methyl group on the pyridine ring and the linkage to the piperidine ring at the 4-position provide multiple sites for further functionalization. For instance, the methyl group can be a handle for condensation reactions to build larger molecular architectures. nih.gov

Table 2: Key Reactive Sites and Their Synthetic Potential

Reactive Site Type of Reaction Potential Outcome
Piperidine Nitrogen (after deprotection) N-Alkylation, N-Arylation Introduction of diverse substituents for structure-activity relationship studies.
Pyridine Ring Electrophilic Aromatic Substitution Modification of the electronic properties of the pyridine core.
Methyl Group on Pyridine Condensation Reactions Elongation of the carbon skeleton. nih.gov

The compound's structure allows for a stepwise and controlled approach to building molecular complexity. Chemists can selectively deprotect the piperidine nitrogen and introduce a wide array of substituents. Subsequently, the pyridine ring can be modified, or the methyl group can be used in further synthetic transformations. This step-by-step approach is crucial in the total synthesis of natural products and the development of new chemical entities with desired properties.

Future Research Directions and Perspectives

Development of Innovative and Sustainable Synthetic Methodologies

The future synthesis of 2-Methyl-4-(1-tosylpiperidin-2-yl)pyridine and its analogues is poised to benefit from the integration of green and sustainable chemistry principles. researchgate.netresearcher.life Traditional multi-step syntheses can be resource-intensive, and a move towards more efficient and environmentally benign processes is crucial.

One promising avenue is the adoption of flow chemistry . Continuous flow processes offer numerous advantages over conventional batch reactions, including enhanced safety, shorter reaction times, and often higher yields and purity. nih.govresearchgate.net For the synthesis of pyridine (B92270) and piperidine (B6355638) derivatives, flow chemistry can facilitate challenging reactions with greater control over reaction parameters. soton.ac.ukresearchgate.net The development of a continuous flow synthesis for this compound could significantly streamline its production, making it more accessible for further research.

The use of nanocatalysts represents another significant step towards sustainable synthesis. researchgate.net These catalysts often exhibit high activity and selectivity under mild reaction conditions and can frequently be recovered and reused, reducing waste and cost. Research into novel nanocatalysts for the coupling of pyridine and piperidine precursors or for the functionalization of the pyridine ring could lead to more efficient synthetic routes. researchgate.net

Furthermore, direct C-H functionalization is a powerful strategy that is gaining traction in organic synthesis. rsc.org Applying C-H functionalization techniques to the pyridine or piperidine rings of the core structure would allow for the direct introduction of new functional groups without the need for pre-functionalized starting materials, thereby increasing atom economy and reducing the number of synthetic steps. nih.govresearchgate.netacs.org

Synthetic Methodology Potential Advantages Relevance to this compound
Flow ChemistryImproved safety, shorter reaction times, higher yieldsStreamlined and scalable production of the core scaffold and its analogues. nih.govsoton.ac.ukresearchgate.net
NanocatalysisHigh activity, reusability, mild reaction conditionsGreener and more cost-effective synthesis of precursors and final compounds. researchgate.net
C-H FunctionalizationIncreased atom economy, fewer synthetic stepsDirect and late-stage modification of the pyridine or piperidine rings. rsc.orgnih.govresearchgate.netacs.org

Advanced Mechanistic Characterization of Reaction Pathways and Biological Interactions

A deeper understanding of both the chemical reactivity and the biological interactions of this compound is fundamental to unlocking its full potential. Future research should employ a combination of experimental and computational methods to elucidate these aspects.

Mechanistic studies on the synthesis of this compound and its derivatives can lead to optimized reaction conditions and the discovery of new transformations. For instance, detailed kinetic and spectroscopic analysis of the N-tosylation of the piperidine ring and its subsequent coupling to the 2-methylpyridine (B31789) moiety can provide valuable insights. nih.gov Understanding the role of catalysts and intermediates will be key to improving synthetic efficiency.

From a biological perspective, computational modeling can predict the potential binding modes of this compound with various biological targets. Techniques such as molecular docking and molecular dynamics simulations can help identify potential protein-ligand interactions and guide the design of more potent and selective analogues. nih.gov The pyridine and piperidine moieties are common in enzyme inhibitors, and computational studies can help to identify which enzymes this compound might target. researchgate.net

Pharmacophore modeling can also be employed to define the key structural features required for biological activity. nih.govmdpi.commdpi.com By comparing the structure of this compound with other known bioactive molecules, it may be possible to generate a pharmacophore hypothesis that can be used to screen virtual libraries for other compounds with similar potential activity.

Rational Design and Synthesis of Next-Generation Analogues with Tuned Reactivity

The principles of rational design will be paramount in the development of next-generation analogues of this compound with tailored properties. nih.govresearchgate.net This involves making strategic modifications to the core structure to enhance desired characteristics, such as binding affinity for a specific biological target, while minimizing off-target effects.

One powerful strategy in rational drug design is bioisosteric replacement . mdpi.comresearchgate.net This involves substituting a functional group in the molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's pharmacokinetic or pharmacodynamic profile. For example, the methyl group on the pyridine ring could be replaced with other small alkyl or electron-withdrawing groups to probe the effect on biological activity. Similarly, the tosyl group could be replaced with other sulfonyl groups or even entirely different functionalities to modulate the electronic properties and steric bulk of the molecule. The pyridine ring itself could be a candidate for bioisosteric replacement with other heterocycles to explore new chemical space. nih.govrsc.orgchemrxiv.org

The synthesis of a focused library of analogues with systematic variations in the substituents on both the pyridine and piperidine rings will be crucial for establishing a clear structure-activity relationship (SAR) . mdpi.com This will provide a detailed understanding of how different structural modifications influence the compound's biological activity and will guide the design of more potent and selective molecules.

Design Strategy Objective Example Application to this compound
Bioisosteric ReplacementImprove pharmacokinetic or pharmacodynamic propertiesReplacing the tosyl group with other sulfonyl derivatives. mdpi.comresearchgate.netnih.govrsc.orgchemrxiv.org
Structure-Activity Relationship (SAR) StudiesUnderstand the correlation between chemical structure and biological activitySynthesizing analogues with different substituents on the pyridine ring. mdpi.com
Rational DesignDevelop analogues with tailored propertiesModifying the linker between the pyridine and piperidine rings. nih.govresearchgate.net

Expanding the Scope of Targeted Research Applications for the Compound Class

The pyridine and piperidine scaffolds are present in a vast number of FDA-approved drugs and are known to interact with a wide range of biological targets. bohrium.comdovepress.comnih.gov This suggests that this compound and its derivatives could have a broad spectrum of potential research applications.

Future research should focus on screening this compound class against a diverse panel of biological targets to identify novel activities. Given the prevalence of the pyridine moiety in kinase inhibitors, exploring the potential of these compounds as enzyme inhibitors is a logical starting point. researchgate.netacs.org The piperidine scaffold is also a common feature in compounds targeting the central nervous system, suggesting potential applications in neuroscience research. mdpi.comnih.gov

The development of targeted therapies is a major goal in modern medicine, and pyridine derivatives have shown promise as targeted anticancer agents. bohrium.com Investigating the potential of this compound and its analogues to selectively target cancer cells or specific pathways involved in tumorigenesis could be a fruitful area of research. nih.gov

Q & A

Q. What synthetic routes are recommended for preparing 2-Methyl-4-(1-tosylpiperidin-2-yl)pyridine, and how can reaction conditions be optimized?

Methodological Answer:

  • Key Steps :
    • Coupling Reactions : Utilize palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the tosyl-piperidine moiety to the pyridine ring. Adjust catalysts (e.g., Pd(PPh₃)₄) and ligands to improve regioselectivity .
    • Tosylation : Introduce the tosyl group to piperidine using p-toluenesulfonyl chloride in dichloromethane with a base (e.g., NaOH) for deprotonation .
    • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates. Monitor purity via TLC or HPLC.
  • Optimization :
    • Temperature control (0–25°C) minimizes side reactions during tosylation .
    • Dry solvents and inert atmosphere (N₂/Ar) enhance coupling efficiency .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Handling :
    • Use PPE (nitrile gloves, goggles, lab coat) due to potential skin/eye irritation .
    • Work in a fume hood to avoid inhalation of volatile byproducts .
  • Storage :
    • Store in amber vials under inert gas (Ar) at –20°C to prevent oxidation .
    • Avoid exposure to moisture (use molecular sieves) and strong oxidizers .

Q. What spectroscopic methods are effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR to confirm substituent positions (e.g., methyl at pyridine C2, tosyl at piperidine N1) .
    • Compare chemical shifts with analogous piperidine-pyridine derivatives .
  • Mass Spectrometry (MS) :
    • High-resolution MS (HRMS) to verify molecular formula (C₁₈H₂₂N₂O₂S) .
  • X-ray Crystallography :
    • Resolve stereochemistry of the piperidine ring and confirm tosyl group orientation .

Advanced Research Questions

Q. How can computational methods predict biological interactions of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Calculate electronic properties (HOMO/LUMO) to assess redox stability and nucleophilic sites .
  • Molecular Docking :
    • Screen against targets (e.g., kinases, GPCRs) using AutoDock Vina. Prioritize piperidine and pyridine motifs for binding affinity analysis .

Q. What strategies resolve contradictory data in regioselectivity during synthesis?

Methodological Answer:

  • Isotopic Labeling :
    • Use ²H/¹³C-labeled precursors to trace coupling pathways and identify competing reaction mechanisms .
  • Kinetic Studies :
    • Monitor reaction progress via in-situ IR to detect intermediates and adjust catalyst loading .

Q. How does the pyridine ring’s electronic environment influence catalytic behavior?

Methodological Answer:

  • Electrochemical Analysis :
    • Cyclic voltammetry to measure redox potentials, correlating with catalytic activity in cross-coupling reactions .
  • Substituent Effects :
    • Compare methyl (electron-donating) vs. electron-withdrawing groups on pyridine’s π-backbonding capacity in metal complexes .

Q. What challenges arise in establishing structure-activity relationships (SAR)?

Methodological Answer:

  • Systematic Substitution :
    • Synthesize analogs with varying substituents (e.g., tosyl vs. mesyl, methyl vs. ethyl) and test in bioassays (e.g., enzyme inhibition) .
  • Data Integration :
    • Use multivariate analysis (PCA) to link structural descriptors (logP, PSA) with activity trends from high-throughput screens .

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